molecular formula C18H33N3O6 B2951758 7-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]heptanoic acid CAS No. 181483-09-0

7-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]heptanoic acid

Cat. No.: B2951758
CAS No.: 181483-09-0
M. Wt: 387.477
InChI Key: PRALNQCZPLHWJR-UHFFFAOYSA-N
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Description

7-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]heptanoic acid is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]heptanoic acid typically involves multi-step organic reactions. One common approach is the reaction of heptanoic acid with bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamine under controlled conditions, such as specific temperature and pressure settings, to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of esters or amides.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition or modulation.

  • Medicine: Explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]heptanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • 7-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]heptanoic acid: is structurally similar to other bis-protected amino acids and heptanoic acid derivatives.

Uniqueness:

  • The presence of the bis[(2-methylpropan-2-yl)oxycarbonylamino] group distinguishes this compound from its analogs, providing unique chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

7-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O6/c1-17(2,3)26-15(24)20-14(21-16(25)27-18(4,5)6)19-12-10-8-7-9-11-13(22)23/h7-12H2,1-6H3,(H,22,23)(H2,19,20,21,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRALNQCZPLHWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCCCCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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